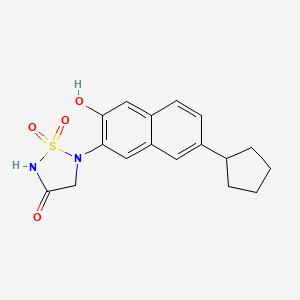
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide: is a complex organic compound with a unique structure that combines a thiadiazolidinone ring with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Attachment of the Naphthalene Moiety: The naphthalene derivative is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiadiazolidinone ring to introduce the dioxide functionality, typically using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the naphthalene ring.
Reduction: Reduction reactions can target the dioxide functionality, potentially reverting it to a thiadiazolidinone.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Modified naphthalene derivatives.
Reduction: Thiadiazolidinone derivatives.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one, 1,1-dioxide: Lacks the naphthalene moiety, making it less complex.
Naphthalene derivatives: Similar aromatic structure but without the thiadiazolidinone ring.
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is unique due to its combination of a thiadiazolidinone ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(7-cyclopentyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H18N2O4S/c20-16-9-13-6-5-12(11-3-1-2-4-11)7-14(13)8-15(16)19-10-17(21)18-24(19,22)23/h5-9,11,20H,1-4,10H2,(H,18,21) |
InChI Key |
XFJYKSGSCGHUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)


![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)

![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
